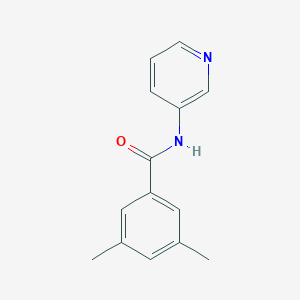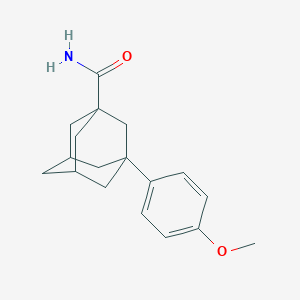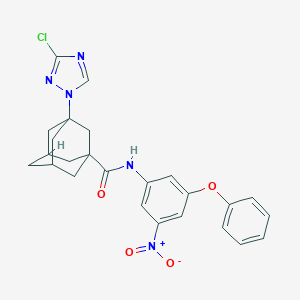
3,5-dimethyl-N-(3-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(3-pyridinyl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a pyridine ring at the nitrogen atom and two methyl groups at the 3rd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-pyridinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and 3-aminopyridine.
Amide Formation: The carboxylic acid group of 3,5-dimethylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: 3,5-Dimethyl-N-pyridin-3-yl-benzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3,5-dimethyl-N-(3-pyridinyl)benzamide is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been evaluated for their activity against various cancer cell lines, demonstrating moderate to good efficacy .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and nanocomposites. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-pyridinyl)benzamide in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The pyridine ring can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition of its activity .
Comparison with Similar Compounds
3,5-Diamino-N-pyridin-3-yl-benzamide: This compound features amino groups instead of methyl groups on the benzene ring and has been studied for its potential in polymer synthesis.
N-(Pyridin-3-yl)benzamide Derivatives: These compounds have been evaluated for their anticancer properties and show structural similarities with 3,5-dimethyl-N-(3-pyridinyl)benzamide.
Uniqueness: this compound is unique due to the presence of both methyl groups and a pyridine ring, which confer distinct chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a valuable compound for further study.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,5-dimethyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17) |
InChI Key |
VVRRCIVKIJIALN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |
solubility |
33.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B269711.png)
![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)

![Ethyl 3-({[4-bromo(phenylsulfonyl)anilino]acetyl}hydrazono)butanoate](/img/structure/B269727.png)
![(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B269728.png)
![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![N-[2-(3-methylphenoxy)ethyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B269732.png)
